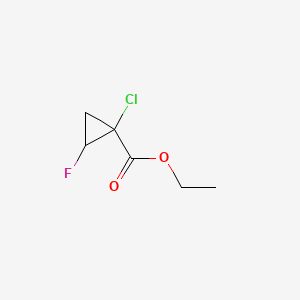
4-(Chlorodifluoromethoxy)phenyl isocyanate, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluoromethoxy)phenyl isocyanate, with the chemical formula C7H4ClF2NO, is an organic compound used in various scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is most commonly used in the production of polyurethane foams, but it has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has been studied extensively in recent years, and its properties and applications are of great interest to scientists.
Scientific Research Applications
4-(Chlorodifluoromethoxy)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polyurethane foams, which are used in insulation and other applications. Additionally, the compound has been used in the development of new catalysts, as well as in the study of organic reactions.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethoxy)phenyl isocyanate is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the reactants and catalyzing the reaction. This complex then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)phenyl isocyanate are not well understood. However, it is known that the compound is highly toxic and should be handled with care. In addition, the compound is a skin irritant and should not be inhaled or ingested.
Advantages and Limitations for Lab Experiments
4-(Chlorodifluoromethoxy)phenyl isocyanate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, the compound is highly reactive, making it useful for a wide range of organic reactions. However, the compound is highly toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 4-(Chlorodifluoromethoxy)phenyl isocyanate. These include further studies of its mechanism of action, as well as research into its potential applications in the production of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the synthesis of the compound could lead to improved yields and increased purity. Finally, research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential toxicity and other safety concerns.
Synthesis Methods
4-(Chlorodifluoromethoxy)phenyl isocyanate is typically synthesized through a reaction of 4-chlorophenyl isocyanate and 1,1-difluoroethane in the presence of a base catalyst. The reaction is usually carried out in a sealed reaction vessel at a temperature of around 60°C. The reaction is exothermic, and the reaction time is typically around 3 hours. The reaction yields a product with a purity of around 96%.
properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFBNNYFVDOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570949 |
Source


|
| Record name | 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39065-93-5 |
Source


|
| Record name | 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)


![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)








